Avermectin B2a
Overview
Description
Avermectin B2a, also known as this compound, is a compound with the molecular formula C48H74O15. It is a member of the avermectin family, which are macrocyclic lactones derived from the soil bacterium Streptomyces avermitilis. Avermectins are widely known for their potent anthelmintic and insecticidal properties.
Mechanism of Action
Target of Action
Avermectin B2a primarily targets the muscle and nerve cells of invertebrates . It specifically interacts with the invertebrate-specific gated chloride channels . These channels play a crucial role in the transmission of electrical impulses in the muscle and nerves of invertebrates .
Mode of Action
This compound works by preventing the transmission of electrical impulses in the muscle and nerves of invertebrates . It achieves this by amplifying the effects of glutamate on the invertebrate-specific gated chloride channels . This amplification disrupts the normal functioning of the muscle and nerve cells, leading to paralysis and death of the invertebrate .
Biochemical Pathways
This compound is a product of fermenting Streptomyces avermitilis, an actinomycetes, isolated from the soil . It is part of a group of drugs that includes eight different structures, including ivermectin, abamectin, doramectin, eprinomectin, moxidectin, and selamectin . These structures are divided into four major components (A1a, A2a, B1a, and B2a) and four minor components (A1b, A2b, B1b, and B2b) .
Pharmacokinetics
This compound is poorly soluble in water . Approximately 50% of ivermectin, a related compound, takes less than 6 hours to dissolve in water, while 90% of the drug takes more than 16.8 days to dissolve . This low solubility affects the bioavailability of the compound .
Result of Action
The primary result of this compound’s action is the paralysis and death of invertebrates . This is due to the disruption of electrical impulse transmission in the muscle and nerves of invertebrates . This compound is generally used as a pesticide for the treatment of pests and parasitic worms due to its anthelmintic and insecticidal properties .
Action Environment
The action of this compound is influenced by environmental factors such as pH . Specifically, at pH values of 3, 5, 7, and 9, the release of this compound showed a two-stage trend, with a significant release (60%) being observed in the initial stage (within 24 hours), followed by a continuous and slow release (cumulative release >80%) with no significant differences in release trends between pH conditions .
Biochemical Analysis
Biochemical Properties
Avermectin B2a plays a significant role in biochemical reactions, particularly in its interaction with various enzymes, proteins, and other biomolecules. One of the primary targets of this compound is the gamma-aminobutyric acid (GABA) receptor, a neurotransmitter receptor found in the nervous systems of many organisms. This compound binds to the GABA receptor, enhancing the inhibitory effects of GABA and leading to paralysis and death of the parasites . Additionally, this compound interacts with glutamate-gated chloride channels, causing an influx of chloride ions into the cells, which further contributes to the paralysis of the parasites .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In nerve cells, this compound enhances the inhibitory neurotransmission by binding to the GABA receptor, leading to hyperpolarization of the cell membrane and inhibition of neuronal activity . This results in paralysis and death of the parasites. In addition to its effects on nerve cells, this compound also affects muscle cells by interacting with glutamate-gated chloride channels, causing an influx of chloride ions and leading to muscle paralysis . These cellular effects contribute to the overall antiparasitic activity of this compound.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the GABA receptor and glutamate-gated chloride channels, enhancing their activity and leading to an influx of chloride ions into the cells . This results in hyperpolarization of the cell membrane, inhibition of neuronal activity, and muscle paralysis. Additionally, this compound may also inhibit certain enzymes involved in neurotransmitter synthesis and release, further contributing to its antiparasitic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to persistent inhibition of neuronal activity and muscle paralysis, resulting in prolonged antiparasitic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively controls parasitic infections without causing significant adverse effects . At high doses, this compound can cause toxic effects, including neurotoxicity and muscle paralysis . Threshold effects have been observed, where a certain dosage is required to achieve the desired antiparasitic effects, and exceeding this threshold can lead to toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. The compound is metabolized in the liver by cytochrome P450 enzymes, resulting in the formation of several metabolites . These metabolites are then excreted through the bile and urine. This compound can also affect metabolic flux and metabolite levels by inhibiting certain enzymes involved in neurotransmitter synthesis and release .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound can cross cell membranes by passive diffusion and is also transported by specific transporters and binding proteins . Once inside the cells, this compound can accumulate in specific compartments, such as the nervous system and muscle tissues, where it exerts its antiparasitic effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the nervous system and muscle tissues, where it interacts with the GABA receptor and glutamate-gated chloride channels . This compound may also undergo post-translational modifications that direct it to specific subcellular compartments, enhancing its antiparasitic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Avermectin B2a involves the fermentation of Streptomyces avermitilis. The fermentation process is carried out under controlled conditions, including specific temperature, pH, and nutrient availability, to optimize the production of the desired compound. After fermentation, the compound is extracted and purified using various chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation is conducted in bioreactors with precise control over environmental conditions to maximize yield. Post-fermentation, the compound undergoes several purification steps, including solvent extraction, crystallization, and chromatography, to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Avermectin B2a undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the lactone ring or other functional groups.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities.
Scientific Research Applications
Avermectin B2a has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying macrocyclic lactones and their chemical properties.
Biology: this compound is studied for its effects on various biological systems, including its anthelmintic and insecticidal activities.
Medicine: The compound is investigated for its potential therapeutic uses, particularly in treating parasitic infections.
Industry: this compound is used in the agricultural industry as an insecticide and anthelmintic agent.
Comparison with Similar Compounds
Similar Compounds
- Avermectin B1a
- Ivermectin
- Milbemycin
Uniqueness
Avermectin B2a is unique due to its specific structure and the particular modifications it undergoes during synthesis and reactions. Compared to other avermectins, this compound may exhibit different potency and spectrum of activity, making it valuable for specific applications in agriculture and medicine.
Properties
IUPAC Name |
(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-4',21,24-trihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H74O15/c1-11-24(2)43-28(6)35(49)22-47(63-43)21-33-18-32(62-47)16-15-26(4)42(25(3)13-12-14-31-23-56-45-40(50)27(5)17-34(46(52)59-33)48(31,45)53)60-39-20-37(55-10)44(30(8)58-39)61-38-19-36(54-9)41(51)29(7)57-38/h12-15,17,24-25,28-30,32-45,49-51,53H,11,16,18-23H2,1-10H3/b13-12+,26-15+,31-14+/t24-,25-,28-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47-,48+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGATOJEFAKFBK-PDVFGPFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H]([C@H](C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H74O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860913 | |
Record name | Avermectin B2a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90860913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
891.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65195-57-5, 135680-93-2 | |
Record name | Avermectin B2a | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65195-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Avermectin B2a | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065195575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13-epi-Avm B2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135680932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avermectin B2a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90860913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 65195-57-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AVERMECTIN B2A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUJ4Z758WB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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